Toceranib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-angiogenic Effects

Toceranib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs work by blocking specific enzymes involved in cell signaling pathways. In the case of toceranib, it targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) [1]. These receptors play a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By inhibiting these receptors, toceranib potentially hinders tumor progression [1].

Source

A retrospective evaluation of toceranib phosphate (Palladia®) use in the treatment of inoperable, metastatic, or recurrent canine pheochromocytomas: 5 dogs (2014–2017): )

Efficacy Against Various Cancers

- Pheochromocytomas (tumors of the adrenal gland) [1]

- Hemangiosarcomas (tumors of blood vessel cells)

- Neuroendocrine tumors (tumors of the hormone-producing cells)

Source

A retrospective evaluation of toceranib phosphate (Palladia®) use in the treatment of inoperable, metastatic, or recurrent canine pheochromocytomas: 5 dogs (2014–2017): )

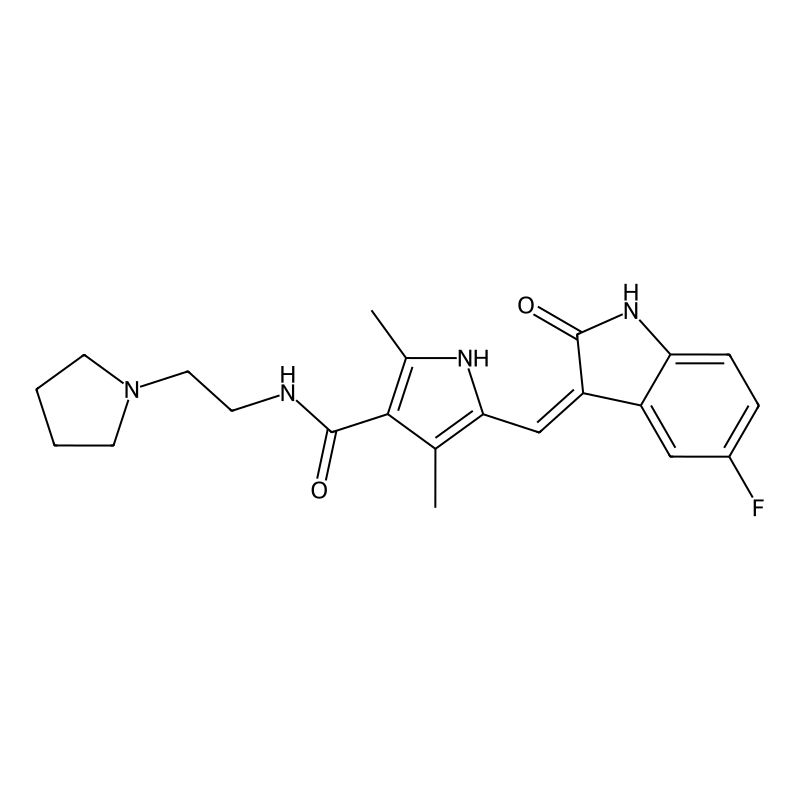

Toceranib, also known by its trade name Palladia, is a receptor tyrosine kinase inhibitor primarily used in veterinary medicine for the treatment of canine mast cell tumors. It is the first drug specifically developed for this purpose and is administered in its phosphate form, toceranib phosphate. This compound functions by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and stem cell factor receptor (c-Kit), thereby exerting both anti-tumor and anti-angiogenic effects .

Toceranib exhibits notable chemical reactivity, particularly in its interaction with phosphate ions. When released in a physiological environment, toceranib can precipitate as its phosphate salt upon reaction with phosphate ions present in solutions like phosphate-buffered saline (PBS) . The compound's structure allows it to competitively block the adenosine triphosphate binding domain of various receptor tyrosine kinases, leading to the inhibition of tumor cell proliferation and angiogenesis .

The biological activity of toceranib is characterized by its dual mechanism: it directly induces apoptosis in tumor cells and inhibits the formation of new blood vessels that supply tumors. Studies have shown that toceranib effectively inhibits the activity of multiple receptor tyrosine kinases associated with tumor growth and metastasis. In vitro and in vivo studies have demonstrated its efficacy against various tumor types beyond mast cell tumors, including certain carcinomas .

Toceranib was initially developed by SUGEN as a derivative of sunitinib. The synthesis involves several steps, typically starting from simpler organic compounds through reactions that introduce functional groups necessary for its activity as a tyrosine kinase inhibitor. Specific synthetic pathways have not been extensively detailed in the literature but involve standard organic synthesis techniques such as condensation reactions and functional group transformations .

Toceranib is primarily indicated for the treatment of canine mast cell tumors. It has been shown to improve survival rates in dogs diagnosed with this type of cancer. Additionally, ongoing research explores its potential applications against other malignancies in veterinary medicine, as well as possible uses in human oncology due to its mechanism of action against similar receptor tyrosine kinases .

Research indicates that toceranib can interact with various medications and substances. Caution is advised when administering it alongside nonsteroidal anti-inflammatory drugs or other cytotoxic agents due to potential adverse effects. Monitoring for interactions with drugs metabolized by cytochrome P450 enzymes is also recommended . Studies have documented significant changes in plasma concentrations of vascular endothelial growth factor during treatment, indicating effective inhibition of target receptors .

Toceranib shares structural and functional similarities with several other tyrosine kinase inhibitors. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sunitinib | Inhibits multiple receptor tyrosine kinases | Approved for human use; broader range of cancers |

| Imatinib | Selective inhibitor of BCR-ABL tyrosine kinase | First approved targeted therapy for chronic myeloid leukemia |

| Regorafenib | Multi-kinase inhibitor | Effective against colorectal cancer and gastrointestinal stromal tumors |

| Sorafenib | Inhibits Raf kinase and multiple receptor kinases | Used for liver cancer and renal cell carcinoma |

The uniqueness of toceranib lies in its specific approval for veterinary use and its targeted action against mast cell tumors, which distinguishes it from other compounds that may have broader applications or different primary indications .

Toceranib crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.6899(6) Å, b = 24.5134(4) Å, c = 7.8747(4) Å, β = 107.7737(13)°, and V = 1965.04(3) ų, containing four molecules per unit cell (Z = 4) [1]. The crystal structure was solved and refined using synchrotron X-ray powder diffraction data collected at beamline 11-BM of the Advanced Photon Source at Argonne National Laboratory with a wavelength of 0.458963(2) Å at room temperature (295 K) [2].

The powder diffraction pattern exhibited high-quality data with a 2θ range from 0.5 to 50°, step size of 0.001°, and counting time of 0.1 seconds per step [2]. The Rietveld refinement yielded residuals of Rwp = 0.1586 and goodness of fit = 2.49, indicating reasonable structure refinement quality [2]. However, the pattern presented indexing challenges due to the presence of unindexed lines, suggesting that the commercial sample contained a mixture of phases with toceranib being the dominant crystalline form [1].

The crystal structure analysis revealed that toceranib molecules adopt an approximately planar conformation and arrange in stacks along the crystal lattice [2]. The best crystallographic view is down the direction, which clearly shows the stacking arrangement of molecules within the crystal structure [2]. The packing density is typical for organic pharmaceutical compounds, with the Hirshfeld surface volume being 482.70 ų, representing 98.26% of one-quarter of the unit cell volume [2].

The volume per non-hydrogen atom is 16.9 ų, which falls within the expected range for organic molecular crystals [2]. The texture index of 1.019(1) indicates that preferred orientation was not significant for the rotated capillary specimen used in the diffraction measurement [2]. The Bravais-Friedel-Donnay-Harker morphology analysis suggests that toceranib crystals would exhibit a blocky morphology with {010} as the principal faces [2].

Hydrogen Bonding Networks and Molecular Stacking

The crystal structure of toceranib is stabilized by an extensive network of hydrogen bonds that play crucial roles in determining the solid-state packing arrangement. The hydrogen bonding network consists of both intramolecular and intermolecular interactions of varying strengths, which collectively contribute to the overall crystal stability [2].

The most prominent hydrogen bonds are nitrogen-hydrogen to oxygen (N–H⋯O) interactions [2]. Among these, the intramolecular N5–H42⋯O3 hydrogen bond exhibits very strong character and serves as a critical structural feature maintaining the molecular conformation within the crystal lattice [2]. This strong intramolecular interaction helps stabilize the observed molecular geometry and contributes to the overall rigidity of the molecular framework.

The intermolecular hydrogen bonds N5–H42⋯O2 and N7–H51⋯O2 are particularly significant as they link adjacent layers within the crystal structure [2]. These interlayer hydrogen bonds are essential for the three-dimensional packing arrangement and provide the primary mechanism for molecular assembly into the observed stacked configuration. The energies of these N–H⋯O hydrogen bonds were calculated using established correlations, confirming their importance in the crystal packing [2].

In addition to the strong N–H⋯O interactions, the crystal structure contains weaker hydrogen bonding interactions, including one carbon-hydrogen to carbon (C–H⋯C) hydrogen bond and an intramolecular 1,3 hydrogen-hydrogen interaction [2]. While these interactions are weaker than the N–H⋯O bonds, they contribute to the overall stability of the crystal structure by providing additional intermolecular contacts.

Analysis of the crystal energy contributions using the Forcite module revealed that the intermolecular energy is dominated by electrostatic attractions, which include the hydrogen bonds within the force field analysis framework [2]. The intramolecular deformation energy is primarily dominated by angle distortion terms, indicating that the molecules experience some strain when adopting their crystal conformation [2].

Comparative DFT-Optimized vs Experimental Structures

The comparison between density functional theory (DFT) optimized and experimentally determined structures of toceranib reveals significant differences that provide insight into the factors governing solid-state molecular conformation. The root-mean-square Cartesian displacement between the Rietveld-refined experimental structure and the DFT-optimized structure is 0.550 Å, which falls outside the normal range for correct structures according to established criteria [2].

The DFT calculations were performed using multiple computational approaches to ensure comprehensive analysis. The primary structure optimization was carried out using VASP with the GGA-PBE functional, employing a plane wave cutoff energy of 400.0 eV and a k-point spacing of 0.5 Å⁻¹, resulting in a 2 × 1 × 2 mesh [2]. This calculation required approximately 101.1 hours of computation time on a high-performance computing cluster. Additionally, single-point density functional calculations were performed using CRYSTAL17 with the B3LYP functional, utilizing 8 k-points and requiring approximately 8.3 hours of computation time [2].

Molecular geometry optimization using Spartan 18 with DFT/B3LYP/6-31G* basis set in water solvation revealed that the observed experimental conformation is 10.2 kcal/mol higher in energy than the local minimum energy conformation [2]. This significant energy difference indicates that the crystal packing forces overcome the intrinsic molecular preferences, forcing the molecule to adopt a higher-energy conformation in the solid state.

The energy difference primarily arises from the different orientation of the pyrrolidine ring in the experimental structure compared to the theoretically predicted minimum energy conformation [2]. Conformational analysis using the MMFF force field indicated that the minimum-energy conformation is 1.8 kcal/mol lower in energy but exhibits conformational differences throughout the entire molecule, not just the pyrrolidine ring region [2].

The larger-than-expected agreement between experimental and DFT-optimized structures is attributed to the presence of unindexed impurity peaks in the experimental powder diffraction pattern [2]. The Rietveld refinement may have been distorted to account for some of the intensity from these impurity peaks, leading to a less accurate experimental structure determination. This observation emphasizes the importance of sample purity in accurate crystal structure determination.

Despite these differences, both experimental and computational analyses confirm that intermolecular interactions, particularly hydrogen bonds, are the dominant factors determining the solid-state conformation of toceranib [2]. The molecule demonstrates considerable flexibility, with intermolecular interactions playing a crucial role in determining the final crystal structure geometry.

Polymorphism and Phase Behavior Studies

The polymorphic behavior of toceranib has been observed in multiple contexts, indicating the existence of different solid-state forms with distinct physical and chemical properties. The commercial sample of toceranib used in crystallographic studies exhibited evidence of polymorphic complexity, with the presence of unindexed diffraction lines suggesting a mixture of phases [1].

The primary crystalline form of toceranib, as determined from commercial sources, adopts the monoclinic P21/c space group with well-defined, sharp diffraction peaks characteristic of a highly ordered crystalline structure [1]. This form represents the thermodynamically stable polymorph under normal storage and handling conditions and is the form typically encountered in pharmaceutical applications.

Studies involving toceranib in drug delivery systems have revealed the existence of an amorphous form that can be obtained through specific processing conditions [3]. Research on toceranib-nanohydroxyapatite composites demonstrated that the crystalline form of toceranib can be converted to an amorphous phase during the preparation of the drug delivery system [3]. X-ray powder diffraction analysis showed that the amorphous form exhibits a broad diffraction band in the 2θ range of 11-29°, characteristic of non-crystalline materials [3].

The transformation from crystalline to amorphous form during nanohydroxyapatite composite preparation represents a significant polymorphic transition that affects the physical properties and dissolution behavior of the drug [3]. This transformation occurs under the specific conditions used for composite preparation and demonstrates the sensitivity of toceranib to processing conditions that can induce phase changes.

The presence of unindexed peaks in the powder diffraction pattern of the commercial sample indicates the potential existence of additional polymorphic forms or phases [1]. Despite extensive efforts using various indexing programs and analytical approaches, the secondary phase responsible for these unindexed lines could not be definitively identified [1]. This observation suggests that toceranib may exhibit additional polymorphic forms that remain to be fully characterized.

The polymorphic behavior of toceranib has practical implications for pharmaceutical development and manufacturing. Different polymorphic forms can exhibit variations in solubility, dissolution rate, bioavailability, and physical stability, all of which are critical factors in drug formulation and performance [3]. The identification of both crystalline and amorphous forms indicates that careful control of processing conditions is necessary to ensure consistent pharmaceutical properties.

The commercial sample analysis revealing a mixture of phases emphasizes the importance of polymorphic control in pharmaceutical manufacturing [1]. The presence of multiple forms in a single sample could lead to batch-to-batch variability in drug performance and highlights the need for comprehensive polymorphic screening and characterization during drug development.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

ATC Code

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

Wikipedia

Tampramine

Use Classification

Dates

2: Wiles V, Hohenhaus A, Lamb K, Zaidi B, Camps-Palau M, Leibman N. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma. J Feline Med Surg. 2016 Jan 11. pii: 1098612X15622237. [Epub ahead of print] PubMed PMID: 26755491.

3: Jang JK, Chretin J, Bruyette D, Hu P, Epstein AL. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia(®)) in Dogs with Spontaneous Malignancies. J Cancer Sci Ther. 2015;7(6):167-174. Epub 2015 May 30. PubMed PMID: 26635918; PubMed Central PMCID: PMC4666026.

4: Burton JH, Venable RO, Vail DM, Williams LE, Clifford CA, Axiak-Bechtel SM, Avery AC, Thamm DH. Pulse-Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1098-104. doi: 10.1111/jvim.13573. Epub 2015 Jun 25. PubMed PMID: 26119008.

5: Gardner HL, London CA, Portela RA, Nguyen S, Rosenberg MP, Klein MK, Clifford C, Thamm DH, Vail DM, Bergman P, Crawford-Jakubiak M, Henry C, Locke J, Garrett LD. Maintenance therapy with toceranib following doxorubicin-based chemotherapy for canine splenic hemangiosarcoma. BMC Vet Res. 2015 Jun 11;11:131. doi: 10.1186/s12917-015-0446-1. PubMed PMID: 26062540; PubMed Central PMCID: PMC4464614.

6: London CA, Gardner HL, Mathie T, Stingle N, Portela R, Pennell ML, Clifford CA, Rosenberg MP, Vail DM, Williams LE, Cronin KL, Wilson-Robles H, Borgatti A, Henry CJ, Bailey DB, Locke J, Northrup NC, Crawford-Jakubiak M, Gill VL, Klein MK, Ruslander DM, Thamm DH, Phillips B, Post G. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study. PLoS One. 2015 Apr 29;10(4):e0124889. doi: 10.1371/journal.pone.0124889. eCollection 2015. PubMed PMID: 25923466; PubMed Central PMCID: PMC4414350.

7: Halsey CH, Gustafson DL, Rose BJ, Wolf-Ringwall A, Burnett RC, Duval DL, Avery AC, Thamm DH. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. BMC Vet Res. 2014 May 6;10:105. doi: 10.1186/1746-6148-10-105. PubMed PMID: 24885200; PubMed Central PMCID: PMC4049511.

8: Pan X, Tsimbas K, Kurzman ID, Vail DM. Safety evaluation of combination CCNU and continuous toceranib phosphate (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study. Vet Comp Oncol. 2014 Apr 16. doi: 10.1111/vco.12091. [Epub ahead of print] PubMed PMID: 24735385.

9: Bernabe LF, Portela R, Nguyen S, Kisseberth WC, Pennell M, Yancey MF, London CA. Evaluation of the adverse event profile and pharmacodynamics of toceranib phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose. BMC Vet Res. 2013 Sep 30;9:190. doi: 10.1186/1746-6148-9-190. PubMed PMID: 24079884; PubMed Central PMCID: PMC3850926.

10: Pérez ML, Culver S, Owen JL, Dunbar M, Kow K, Breen M, Milner RJ. Partial cytogenetic response with toceranib and prednisone treatment in a young dog with chronic monocytic leukemia. Anticancer Drugs. 2013 Nov;24(10):1098-103. doi: 10.1097/CAD.0000000000000018. PubMed PMID: 23995854.

11: Leblanc AK, Miller AN, Galyon GD, Moyers TD, Long MJ, Stuckey AC, Wall JS, Morandi F. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Vet Radiol Ultrasound. 2012 May-Jun;53(3):348-57. doi: 10.1111/j.1740-8261.2012.01925.x. Epub 2012 Feb 24. PubMed PMID: 22360684.

12: Mitchell L, Thamm DH, Biller BJ. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer. J Vet Intern Med. 2012 Mar-Apr;26(2):355-62. doi: 10.1111/j.1939-1676.2011.00883.x. Epub 2012 Feb 4. PubMed PMID: 22303814.

13: London C, Mathie T, Stingle N, Clifford C, Haney S, Klein MK, Beaver L, Vickery K, Vail DM, Hershey B, Ettinger S, Vaughan A, Alvarez F, Hillman L, Kiselow M, Thamm D, Higginbotham ML, Gauthier M, Krick E, Phillips B, Ladue T, Jones P, Bryan J, Gill V, Novasad A, Fulton L, Carreras J, McNeill C, Henry C, Gillings S. Preliminary evidence for biologic activity of toceranib phosphate (Palladia(®)) in solid tumours. Vet Comp Oncol. 2012 Sep;10(3):194-205. doi: 10.1111/j.1476-5829.2011.00275.x. Epub 2011 Jun 1. PubMed PMID: 22236194; PubMed Central PMCID: PMC3732378.

14: de Vos J, Ramos Vega S, Noorman E, de Vos P. Primary frontal sinus squamous cell carcinoma in three dogs treated with piroxicam combined with carboplatin or toceranib. Vet Comp Oncol. 2012 Sep;10(3):206-13. doi: 10.1111/j.1476-5829.2011.00292.x. Epub 2011 Aug 30. PubMed PMID: 22236048.

15: Chon E, McCartan L, Kubicek LN, Vail DM. Safety evaluation of combination toceranib phosphate (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):184-93. doi: 10.1111/j.1476-5829.2011.00265.x. Epub 2011 Mar 21. PubMed PMID: 22235941.

16: Robat C, London C, Bunting L, McCartan L, Stingle N, Selting K, Kurzman I, Vail DM. Safety evaluation of combination vinblastine and toceranib phosphate (Palladia®) in dogs: a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):174-83. doi: 10.1111/j.1476-5829.2011.00261.x. Epub 2011 Jan 31. PubMed PMID: 22235914; PubMed Central PMCID: PMC3837095.

17: Carlsten KS, London CA, Haney S, Burnett R, Avery AC, Thamm DH. Multicenter prospective trial of hypofractionated radiation treatment, toceranib, and prednisone for measurable canine mast cell tumors. J Vet Intern Med. 2012 Jan-Feb;26(1):135-41. doi: 10.1111/j.1939-1676.2011.00851.x. Epub 2011 Dec 19. PubMed PMID: 22176473; PubMed Central PMCID: PMC3837098.

18: Yancey MF, Merritt DA, Lesman SP, Boucher JF, Michels GM. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. J Vet Pharmacol Ther. 2010 Apr;33(2):162-71. doi: 10.1111/j.1365-2885.2009.01133.x. PubMed PMID: 20444041.

19: Yancey MF, Merritt DA, White JA, Marsh SA, Locuson CW. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. J Vet Pharmacol Ther. 2010 Apr;33(2):154-61. doi: 10.1111/j.1365-2885.2009.01120.x. PubMed PMID: 20444040.

20: London CA, Malpas PB, Wood-Follis SL, Boucher JF, Rusk AW, Rosenberg MP, Henry CJ, Mitchener KL, Klein MK, Hintermeister JG, Bergman PJ, Couto GC, Mauldin GN, Michels GM. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision. Clin Cancer Res. 2009 Jun 1;15(11):3856-65. doi: 10.1158/1078-0432.CCR-08-1860. Epub 2009 May 26. PubMed PMID: 19470739.